molecular formula C18H20N2 B14125567 N-(4-butylphenyl)-1H-indol-5-amine

N-(4-butylphenyl)-1H-indol-5-amine

Cat. No.: B14125567
M. Wt: 264.4 g/mol
InChI Key: YEOLPLBJAPKOSW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyl group attached to the phenyl ring, which is connected to the indole moiety through an amine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1H-indol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-butylaniline and indole-5-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of indole-5-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-butylaniline to form the amide bond.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives such as N-(4-butylphenyl)-1H-indol-5-one.

    Reduction: Formation of reduced derivatives such as this compound.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(4-butylphenyl)-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide
  • N-(4-butylphenyl)-N’-cyclohexylurea
  • N-(4-butylphenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(4-butylphenyl)-1H-indol-5-amine is unique due to its specific structural features, such as the indole core and the butyl-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1H-indol-5-amine

InChI

InChI=1S/C18H20N2/c1-2-3-4-14-5-7-16(8-6-14)20-17-9-10-18-15(13-17)11-12-19-18/h5-13,19-20H,2-4H2,1H3

InChI Key

YEOLPLBJAPKOSW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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